molecular formula C12H16N2S B054754 Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine CAS No. 125101-40-8

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine

Cat. No.: B054754
CAS No.: 125101-40-8
M. Wt: 220.34 g/mol
InChI Key: JXTBEMXNYIIFJS-UHFFFAOYSA-N
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Description

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a benzyl group attached to a thiazole ring, which is further substituted with dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the thiazole derivative.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the benzyl group, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    4,4-Dimethylthiazole: A thiazole derivative with dimethyl substitution.

Uniqueness

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields such as medicine and biochemistry.

Overview of Thiazole Derivatives

Thiazole and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The thiazole ring serves as a pharmacophore, which is a part of the molecule responsible for its biological activity. The presence of various substituents on the thiazole ring can significantly influence the compound's efficacy against different biological targets .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.
  • Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against bacterial and fungal strains by disrupting cellular processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., NO2)Generally increase antimicrobial activity
Electron-donating groups (e.g., OMe)Can enhance lipophilicity and bioavailability
Alkyl substitutionsInfluence solubility and membrane permeability

Research indicates that modifications at specific positions on the thiazole ring can lead to significant changes in potency and selectivity against various targets .

Biological Activity Data

Recent studies have reported on the biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .
    • In vitro studies show promising results against several bacterial strains.
  • Anticancer Potential :
    • Demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer), with IC50 values indicating moderate potency .
    • Further modifications have led to derivatives with enhanced antiproliferative activities.
  • Anti-inflammatory Effects :
    • Compounds related to thiazole have shown potential in reducing inflammation markers in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

  • Study on Anticancer Activity : A derivative of benzothiazole demonstrated significant inhibition of tumor growth in xenograft models, showcasing its potential as an anticancer agent .
  • Antimicrobial Efficacy Study : A series of thiazole derivatives were screened for their ability to inhibit growth in multidrug-resistant bacterial strains, revealing promising candidates for further development .

Properties

IUPAC Name

N-benzyl-4,4-dimethyl-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-12(2)9-15-11(14-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTBEMXNYIIFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=NCC2=CC=CC=C2)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368308
Record name N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125101-40-8
Record name N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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